molecular formula C20H16F2N2O2 B2832158 N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-07-3

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2832158
CAS No.: 899948-07-3
M. Wt: 354.357
InChI Key: KPAWETLLRLFJKA-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide ( 899948-07-3) is a small molecule research compound with a molecular formula of C20H16F2N2O2 and a molecular weight of 354.35 g/mol . This chemical belongs to the class of 2-oxo-1,2-dihydropyridine-3-carboxamides, a scaffold recognized for its relevance in medicinal chemistry and drug discovery research . The structure features a carboxamide linker connecting a 3,4-difluorophenyl group to a 1-benzyl-2-oxodihydropyridine core, a design that may be of interest for structure-activity relationship (SAR) studies. Compounds based on the 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold have been investigated for their biological activities and are known to interact with various enzymatic targets . Specifically, structurally related analogues have been identified as potent and selective inhibitors of kinase targets, such as the Met kinase superfamily, which plays a key role in cellular signaling pathways . Furthermore, similar 1,2-dihydro-2-oxoquinoline-3-carboxamide structures have been explored as activators of the Aryl Hydrocarbon Receptor (AhR), indicating the potential of this chemotype in immunology and oncology research . The presence of the 3,4-difluorophenyl group is a common pharmacophore in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity . This product is offered with a guaranteed purity of 90% or higher and is available for immediate purchase in various quantities to support your laboratory needs . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-15-8-9-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAWETLLRLFJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 3,4-difluorophenyl group and the 4-methylbenzyl group are introduced through substitution reactions using suitable reagents and catalysts.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse applications, particularly in pharmacology. This article will explore its scientific research applications, including its biological activities, mechanisms of action, and potential therapeutic uses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of dihydropyridine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. Studies have demonstrated that modifications in the structure can lead to enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Dihydropyridine derivatives have been evaluated for their anticancer potential. The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that related compounds can target specific pathways involved in tumor growth, including the inhibition of protein kinases that are critical for cancer cell survival .

Cardiovascular Effects

Compounds in the dihydropyridine class are often investigated for their cardiovascular benefits. They are known calcium channel blockers, which can help manage hypertension and other cardiovascular conditions. Research indicates that this compound may similarly affect calcium ion influx in cardiac tissues, thereby influencing heart rate and vascular resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives revealed that modifications similar to those found in this compound resulted in significant antibacterial activity against multidrug-resistant strains. The study highlighted the importance of structural diversity in enhancing antimicrobial efficacy .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that compounds with similar structures induced apoptosis through mitochondrial pathways. Flow cytometry and caspase activation assays confirmed that these compounds could effectively trigger programmed cell death in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

The target compound’s 2-oxo-1,2-dihydropyridine core distinguishes it from fully aromatic quinoline (e.g., ciprofloxacin analogs) or naphthyridine derivatives (e.g., compound 67 from J. Med. Chem. 2007). The reduced aromaticity of the dihydropyridine ring may alter electronic properties, solubility, and binding kinetics compared to fully planar systems.

Substituent Effects

  • N3-Aryl Groups: The 3,4-difluorophenyl group in the target compound contrasts with bulkier substituents like the 1-(3,5-dimethyl)adamantyl group in compound 67. Fluorinated aryl groups, however, balance lipophilicity with moderate steric bulk, favoring both solubility and target engagement .
  • N1-Alkyl Chains : The 4-methylbenzyl group in the target compound introduces an aromatic side chain, whereas compound 67 uses a pentyl chain. The benzyl group may enhance π-π interactions in binding pockets, while alkyl chains (e.g., pentyl) prioritize hydrophobicity and conformational flexibility.

Comparative Data Table

Property/Compound Target Compound Compound 67
Core Structure 2-Oxo-1,2-dihydropyridine 4-Oxo-1,4-dihydro-[1,5]-naphthyridine
N3 Substituent 3,4-Difluorophenyl 1-(3,5-Dimethyl)adamantyl
N1 Substituent 4-Methylbenzyl Pentyl
Molecular Weight (g/mol) ~380–400 (estimated) 421.6
Synthetic Yield Not reported 25%
Key Functional Features Enhanced metabolic stability (fluorine), moderate lipophilicity High lipophilicity (adamantyl), rigid scaffold

Research Findings and Implications

  • Activity Trends : Adamantyl-containing analogs like 67 exhibit potent activity against hydrophobic binding pockets (e.g., kinase ATP sites) but suffer from poor aqueous solubility. The target compound’s fluorinated aryl group may mitigate this issue while retaining affinity for similar targets .

Biological Activity

N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2N1O2C_{18}H_{17}F_2N_1O_2, with a molecular weight of approximately 323.34 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Dihydropyridine derivatives often act as inhibitors of various enzymes, including those involved in cancer and inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways pertinent to disease processes.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can mitigate oxidative stress-related damage in cells.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:

  • Case Study 1 : A study on related dihydropyridine derivatives demonstrated inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 and MDA-MB-231) through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Case Study 2 : In vitro assays have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating their role in modulating inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this class of compounds may also possess antimicrobial properties:

  • Case Study 3 : Research on related pyridine derivatives has reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis
Anti-inflammatoryCytokine production inhibition
AntimicrobialBacterial growth inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted benzylamines with aldehydes to form Schiff base intermediates, followed by cyclization using ethyl acetoacetate under basic conditions. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may enhance reaction efficiency. Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and reaction time (6–24 hours). Purification via column chromatography and characterization by NMR (¹H/¹³C) and HPLC-MS are critical for confirming purity and structure .

Q. How can structural characterization of this compound be performed to validate its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), dihydropyridine protons (δ 4.0–5.5 ppm), and carboxamide NH (δ ~10 ppm).
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (amide I/II bands).
  • Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
  • X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles to confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Antimicrobial activity : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT or SRB assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with fluorophenyl/methylphenyl moieties.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA/GBSA).
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum), metabolic pathways (via liver microsomes), and bioavailability (oral vs. IV administration).
  • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites.
  • Orthogonal assays : Validate in vitro hits using ex vivo models (e.g., organoids) or transgenic animal models to isolate confounding factors (e.g., protein binding, efflux pumps) .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects?

  • Methodological Answer :

  • Fragment-based design : Modify substituents on the dihydropyridine core (e.g., replace 4-methylphenyl with bulkier groups) to sterically hinder off-target binding.
  • Proteome-wide profiling : Use affinity chromatography coupled with SILAC-MS to identify unintended targets.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to guide rational mutagenesis studies .

Structural and Mechanistic Questions

Q. How does the fluorine substitution at the 3,4-difluorophenyl moiety influence bioactivity?

  • Methodological Answer : Fluorine enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Its electronegativity also strengthens hydrogen bonds with target proteins (e.g., backbone NH of kinases). Compare activity of difluoro vs. monofluoro analogs in enzyme inhibition assays to quantify contribution .

Q. What are the critical steps in resolving crystallization challenges for X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with PEG-based precipitants in 96-well plates.
  • Additive screening : Introduce small molecules (e.g., divalent cations, organics) to stabilize crystal lattice.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.
  • Data collection : Optimize synchrotron beamline parameters (wavelength, detector distance) for weak diffractors .

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